
Solifenacin Succinate EP Impurity G
説明
Solifenacin Succinate EP Impurity G, also known as Solifenacin (1R,3R)-Isomer, is a chemical compound used in the pharmaceutical industry as a reference standard for testing and quality control purposes . It is a known impurity of Solifenacin Succinate, a medication used to treat symptoms of overactive bladder .
Synthesis Analysis
The synthesis of Solifenacin Succinate involves the activation of (3R)-quinuclidin-3-ol into a mixed active carbonate derivative by treating it with bis(4-nitrophenyl)carbonate . The subsequent reaction of the active carbonate with an enantiomerically pure amine without using any base at ambient temperature provided enantiomerically pure solifenacin with an overall yield of 90% .Molecular Structure Analysis
The molecular formula of Solifenacin Succinate EP Impurity G is C23H26N2O2 . The IUPAC name is (3R)-1-azabicyclo[2.2.2]octan-3-yl-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate .科学的研究の応用
Analytical Method Development
This compound is used to develop and validate analytical methods for Solifenacin Succinate analysis . These methods are important for quality control in pharmaceutical manufacturing.
Impurity Profiling
It is used in Solifenacin impurity profiling as per limits and threshold values specified by respective drug legislation, FDA, and pharmacopoeial guidelines . This helps in ensuring the safety and efficacy of the drug.
Abbreviated New Drug Application (ANDA) Filing
(1R,3’R)-Solifenacin is used in the process of Abbreviated New Drug Application (ANDA) filing to FDA . This is a crucial step in getting approval for generic drugs.
Toxicity Study
This compound is also used in the toxicity study of the respective drug formulation . This helps in understanding the safety profile of the drug.
Stability-Indicating Method Development
Solifenacin Succinate EP Impurity G is used in the development and optimization of stability-indicating methods . These methods help in understanding the stability of the drug under various conditions.
Degradation Product Analysis
This compound is used in the analysis of the main degradation product of Solifenacin Succinate . This helps in understanding the degradation pathway of the drug.
Chromatographic Quantification
It is used in expeditive chromatographic methods for quantification of Solifenacin Succinate along with its official impurity as the possible acid degradation product . This is crucial in understanding the stability of the drug under stress conditions.
作用機序
Target of Action
Solifenacin Succinate EP Impurity G, also known as (1R,3’R)-Solifenacin, is a competitive muscarinic receptor antagonist . It primarily targets the M3 muscarinic receptors , which are found in the bladder . These receptors play a crucial role in bladder muscle contraction, which is involved in urinary frequency and urgency .
Mode of Action
Solifenacin Succinate EP Impurity G interacts with its targets by antagonizing the M2 and M3 muscarinic receptors in the bladder . This antagonism prevents contraction of the detrusor muscle, which is responsible for bladder emptying . Additionally, the antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .
Biochemical Pathways
The primary biochemical pathway affected by Solifenacin Succinate EP Impurity G is the muscarinic acetylcholine receptor signaling pathway . By blocking the M2 and M3 receptors, Solifenacin Succinate EP Impurity G inhibits the action of acetylcholine, a neurotransmitter that mediates bladder contraction . This results in relaxation of the bladder muscles and reduction of urinary urgency and frequency .
Pharmacokinetics
It has an apparent volume of distribution of 600 L, is 93–96% plasma protein bound, and probably crosses the blood-brain barrier . The compound is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4, with about only 7% (3–13%) of the dose being excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration .
Result of Action
The molecular and cellular effects of Solifenacin Succinate EP Impurity G’s action include the reduction of bladder muscle contraction , thereby alleviating symptoms such as frequency of micturition and urgency . This results in improved bladder control and reduced symptoms of overactive bladder .
Action Environment
Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of Solifenacin Succinate EP Impurity G. For instance, coadministration of the potent CYP3A4 inhibitor ketoconazole 200 mg/day can increase exposure to Solifenacin Succinate EP Impurity G by about 2-fold . Additionally, the compound’s action can be influenced by patient-specific factors such as age and liver or kidney function .
特性
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOUYBDGKBSUES-FCHUYYIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Solifenacin Succinate EP Impurity G | |
CAS RN |
740780-79-4 | |
| Record name | (1R,3'R)-Solifenacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740780794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,3'R)-SOLIFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6P2J8CQ79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

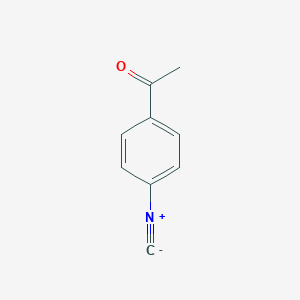

![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)

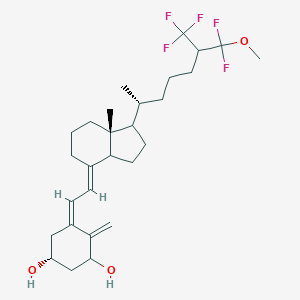




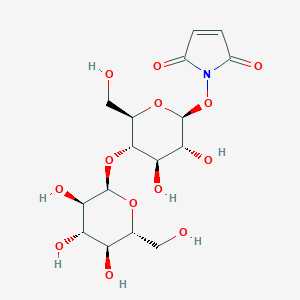
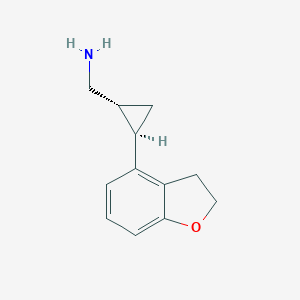

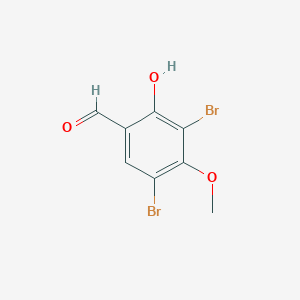
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)